molecular formula C23H35N3O2 B6120968 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide

3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide

カタログ番号 B6120968
分子量: 385.5 g/mol
InChIキー: DSDUPVPSJOANMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as AZD-5213, is a novel small molecule inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. AZD-5213 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.

作用機序

LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. This process is essential for the activation or repression of genes involved in cell growth, differentiation, and apoptosis. 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide inhibits LSD1 activity by binding to the enzyme's active site and preventing it from removing methyl groups from histone proteins. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its effects on LSD1 activity, 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been shown to inhibit the growth and survival of cancer cells by inducing DNA damage and cell cycle arrest. 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has also been shown to enhance the anti-tumor effects of other chemotherapy drugs, such as doxorubicin and cisplatin.

実験室実験の利点と制限

One of the main advantages of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is its specificity for LSD1, which reduces the risk of off-target effects. However, like all small molecule inhibitors, 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has limitations in terms of its pharmacokinetic properties, such as bioavailability and half-life. These limitations can be addressed through the development of more potent and selective derivatives of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide.

将来の方向性

There are several potential future directions for the development of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide and other LSD1 inhibitors. One area of research is the identification of biomarkers that can predict response to LSD1 inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of LSD1 inhibitors. Finally, the development of more potent and selective LSD1 inhibitors could lead to the development of more effective treatments for cancer and other diseases.

合成法

The synthesis of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide involves a multi-step process that begins with the reaction of 1-(3-phenylpropyl)piperidine with 2-oxo-1-azepanecarboxylic acid to form the corresponding amide. This intermediate is then reacted with 2-bromo-N-(propylsulfonyl)propanamide to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 2-(trifluoromethyl)benzaldehyde to form the final product, 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide.

科学的研究の応用

3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of cancer, including breast, prostate, and lung cancer. In vitro studies have shown that 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide inhibits LSD1 activity, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. In vivo studies have demonstrated that 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide inhibits tumor growth and metastasis in mouse models of breast and prostate cancer.

特性

IUPAC Name

3-(2-oxoazepan-1-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c27-22(14-18-26-17-6-2-5-13-23(26)28)24-21-12-8-16-25(19-21)15-7-11-20-9-3-1-4-10-20/h1,3-4,9-10,21H,2,5-8,11-19H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDUPVPSJOANMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC(=O)NC2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。